molecular formula C22H22F5N5 B608229 JNJ-46356479 CAS No. 1254979-66-2

JNJ-46356479

Cat. No.: B608229
CAS No.: 1254979-66-2
M. Wt: 451.445
InChI Key: BNJUYVSEWGRELC-UHFFFAOYSA-N
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Description

JNJ-46356479 is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a difluorophenyl-substituted piperazine moiety, and a trifluoromethyl group attached to a triazolopyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-46356479 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopropylmethyl halide and a suitable nucleophile.

    Attachment of the Difluorophenyl-Substituted Piperazine Moiety: This step involves the reaction of the triazolopyridine core with a difluorophenyl-substituted piperazine derivative under appropriate conditions, such as heating or the use of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

JNJ-46356479 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or functional groups.

Scientific Research Applications

JNJ-46356479 has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It can be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of JNJ-46356479 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-7-((4-(2,4-dichlorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(methyl)-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

The uniqueness of JNJ-46356479 lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications, as it can interact with molecular targets in unique ways compared to similar compounds.

Properties

IUPAC Name

3-(cyclopropylmethyl)-7-[[4-(2,4-difluorophenyl)piperazin-1-yl]methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F5N5/c23-16-3-4-18(17(24)12-16)31-9-7-30(8-10-31)13-15-5-6-32-19(11-14-1-2-14)28-29-21(32)20(15)22(25,26)27/h3-6,12,14H,1-2,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJUYVSEWGRELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCN(CC4)C5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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